![molecular formula C30H24O B14742515 1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol CAS No. 913-37-1](/img/structure/B14742515.png)
1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetraphenylbicyclo[310]hex-3-en-2-ol is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its four phenyl groups attached to the bicyclohexane ring, which imparts significant steric hindrance and influences its chemical reactivity
Méthodes De Préparation
The synthesis of 1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or alkanes.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of steric hindrance on chemical reactivity and to explore new synthetic methodologies.
Biology: Researchers investigate its potential as a scaffold for designing biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutics targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s bulky structure can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, its phenyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol can be compared with other similar compounds, such as:
1,3,4,5-Tetraphenylcyclopentadiene: This compound has a similar phenyl-substituted structure but lacks the bicyclic framework, resulting in different reactivity and applications.
Tetraphenylmethane: While also containing four phenyl groups, this compound has a simpler tetrahedral structure and different chemical properties.
1,3,4,5-Tetraphenylbenzene: This aromatic compound shares the phenyl substitution pattern but has a planar structure, leading to distinct chemical behavior and uses.
Propriétés
Numéro CAS |
913-37-1 |
|---|---|
Formule moléculaire |
C30H24O |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-ol |
InChI |
InChI=1S/C30H24O/c31-28-26(22-13-5-1-6-14-22)27(23-15-7-2-8-16-23)29(24-17-9-3-10-18-24)21-30(28,29)25-19-11-4-12-20-25/h1-20,28,31H,21H2 |
Clé InChI |
WUJXEAINUWUGET-UHFFFAOYSA-N |
SMILES canonique |
C1C2(C1(C(=C(C2O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
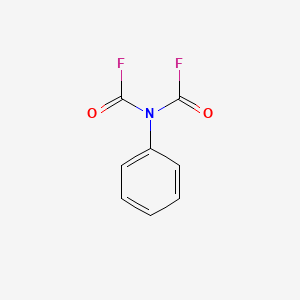
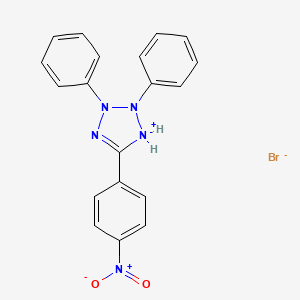
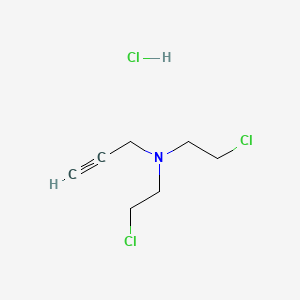
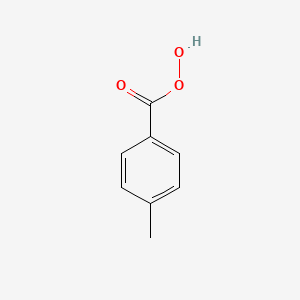
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)

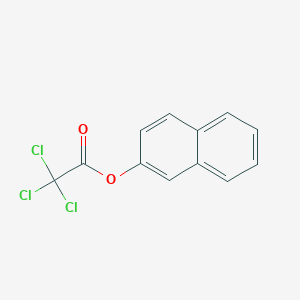
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
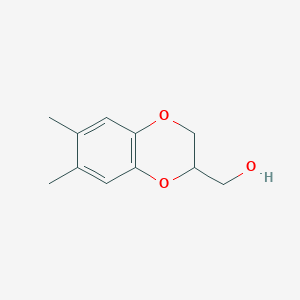
silyl}propyl acetate](/img/structure/B14742516.png)

![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)
